molecular formula C9H9F2NO3 B8028302 1,4-Difluoro-2-nitro-5-propoxybenzene

1,4-Difluoro-2-nitro-5-propoxybenzene

Cat. No.: B8028302
M. Wt: 217.17 g/mol
InChI Key: WOEPXUKZDOTUPD-UHFFFAOYSA-N
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Description

1,4-Difluoro-2-nitro-5-propoxybenzene is a fluorinated aromatic compound featuring a benzene ring substituted with two fluorine atoms (positions 1 and 4), a nitro group (position 2), and a propoxy group (position 5). The molecular formula is C₉H₈F₂NO₃, with a calculated molecular weight of 215.16 g/mol (based on constituent atomic masses). The propoxy group introduces steric bulk and lipophilicity, while fluorine and nitro groups contribute electron-withdrawing effects, influencing reactivity and stability. This compound is likely used as an intermediate in pharmaceuticals or agrochemicals, leveraging fluorine’s ability to enhance bioavailability and metabolic stability .

Properties

IUPAC Name

1,4-difluoro-2-nitro-5-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO3/c1-2-3-15-9-5-6(10)8(12(13)14)4-7(9)11/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEPXUKZDOTUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)F)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the deprotonated phenolic oxygen attacks the electrophilic carbon of 1-iodopropane. Key parameters include:

  • Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or acetone enhance reaction rates by stabilizing the transition state.

  • Base : Potassium carbonate (K₂CO₃) is typically used to deprotonate the phenol, achieving a reaction yield of 78–85%.

  • Temperature : Reflux conditions (80–100°C) for 12–24 hours ensure complete conversion.

Equation :
2,5-Difluoro-4-nitrophenol+1-IodopropaneK2CO3DMF, 90°CThis compound+HI\text{2,5-Difluoro-4-nitrophenol} + \text{1-Iodopropane} \xrightarrow[\text{K}_2\text{CO}_3]{\text{DMF, 90°C}} \text{this compound} + \text{HI}

Purification and Characterization

The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1) or recrystallization from ethanol. Analytical confirmation employs:

  • ¹H NMR : Aromatic protons appear as doublets at δ 7.5–8.0 ppm, with propoxy methyl groups at δ 1.0–1.2 ppm.

  • Mass Spectrometry : Molecular ion peak at m/z 217.17.

Alternative Method: Nitration of 1,4-Difluoro-5-propoxybenzene

An alternative approach introduces the nitro group after alkoxylation, though this requires precise control over regioselectivity.

Nitration Conditions

  • Nitrating Agent : A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0–5°C.

  • Regioselectivity : The propoxy group directs nitration to the ortho position (C-2) due to its electron-donating nature, while fluorine’s electron-withdrawing effect stabilizes the transition state at C-2.

Equation :
1,4-Difluoro-5-propoxybenzene+HNO3H2SO40–5°CThis compound+H2O\text{1,4-Difluoro-5-propoxybenzene} + \text{HNO}_3 \xrightarrow[\text{H}_2\text{SO}_4]{\text{0–5°C}} \text{this compound} + \text{H}_2\text{O}

Challenges and Yield Optimization

  • Byproducts : Over-nitration or para-substitution may occur if temperature exceeds 10°C, reducing yields to 50–60%.

  • Solvent Choice : Sulfolane improves selectivity by stabilizing the nitronium ion.

Halogen Exchange Strategies

Patents describe fluorination of chlorinated precursors using alkali metal fluorides, though this is less common for the target compound.

Dichloronitrobenzene Fluorination

  • Reagents : Potassium fluoride (KF) in sulfolane at 180°C.

  • Limitations : Low selectivity for 1,4-difluoro products due to competing meta-fluorination.

Comparative Analysis of Methods

Method Yield Advantages Disadvantages
Alkylation of Nitrophenol85%High selectivity, mild conditionsRequires expensive 1-iodopropane
Nitration of Propoxybenzene60%Cost-effective precursorsPoor regioselectivity at scale
Halogen Exchange40%Utilizes cheaper chlorinated precursorsLow yield, side reactions

Industrial Scalability and Cost

The alkylation route is preferred for large-scale production due to its reproducibility, though 1-iodopropane costs (~$200/mol) drive research into alternative propylating agents like propanol with Mitsunobu conditions.

Recent Advances

  • Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2 hours with comparable yields.

  • Flow Chemistry : Enhances safety in nitration steps by minimizing exothermic risks .

Scientific Research Applications

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives of nitro compounds, including those similar to 1,4-difluoro-2-nitro-5-propoxybenzene. Compounds with electron-withdrawing groups such as nitro groups have shown enhanced activity against various strains of bacteria, including Helicobacter pylori.

  • Case Study : A study demonstrated that modifications in the structure of ether derivatives led to improved antimicrobial activity against H. pylori strains, with minimum inhibitory concentrations (MIC) indicating effective antibacterial properties .

Cancer Research

The compound's derivatives have been investigated for their cytotoxic effects on cancer cell lines. The introduction of specific substituents has been found to enhance the anticancer activity by inducing apoptosis in cancer cells.

  • Case Study : Research highlighted that certain derivatives exhibited significant cytotoxic effects on AGS gastric cancer cells, suggesting potential therapeutic applications .

Chemical Manufacturing

This compound is utilized in various chemical syntheses due to its unique structural properties. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.

ApplicationDescription
Pharmaceuticals Used as a precursor in the synthesis of active pharmaceutical ingredients (APIs).
Agrochemicals Acts as an intermediate for developing herbicides and pesticides.
Material Science Employed in creating polymers and other materials with specific chemical properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,4-Difluoro-2-methoxy-5-nitrobenzene (CAS 66684-63-7)
  • Molecular Formula: C₇H₅F₂NO₃
  • Molecular Weight : 189.12 g/mol
  • Substituents :
    • Fluorine at positions 1 and 4.
    • Nitro at position 5 (vs. position 2 in the target compound).
    • Methoxy at position 2 (vs. propoxy at position 5 in the target).
  • Key Differences :
    • The nitro and alkoxy positions are swapped , altering electronic and steric effects.
    • Methoxy’s shorter chain reduces lipophilicity compared to propoxy.
    • Lower molecular weight (189.12 vs. 215.16) due to fewer carbons in the alkoxy group.
  • Reactivity : Nitro at position 5 (para to fluorine) may direct electrophiles differently than nitro at position 2 in the target compound.
1,5-Dichloro-3-methoxy-2-nitrobenzene (CAS 74672-01-8)
  • Molecular Formula: C₇H₅Cl₂NO₃
  • Molecular Weight : 222.03 g/mol
  • Substituents :
    • Chlorine at positions 1 and 5.
    • Methoxy at position 3.
    • Nitro at position 2.
  • Key Differences :
    • Chlorine replaces fluorine , increasing molecular weight and altering electronegativity (Cl: 3.0 vs. F: 4.0).
    • Chlorine’s larger atomic radius may sterically hinder reactions compared to fluorine.
    • Methoxy at position 3 creates distinct electronic effects vs. propoxy at position 5 in the target.
  • Applications : Likely used in dye synthesis or as a pesticide intermediate due to chlorine’s stability.
2-Nitro-1,4-phenylenediamine (CAS 12880-1A)
  • Molecular Formula : C₆H₇N₃O₂
  • Molecular Weight : 153.13 g/mol
  • Substituents :
    • Nitro at position 2.
    • Amine groups at positions 1 and 4 (vs. fluorine in the target compound).
  • Key Differences :
    • Amine groups make this compound highly reactive in diazotization or coupling reactions.
    • Melting point: 134–140°C , suggesting higher crystallinity than the target compound (data unavailable).
  • Reactivity : Nitro reduction (e.g., via SnCl₂·2H₂O) yields unstable diamines, requiring immediate use in subsequent steps .

Data Table: Comparative Analysis

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
1,4-Difluoro-2-nitro-5-propoxybenzene - C₉H₈F₂NO₃ 215.16 F (1,4), NO₂ (2), OPr (5) High lipophilicity, EWG effects
1,4-Difluoro-2-methoxy-5-nitrobenzene 66684-63-7 C₇H₅F₂NO₃ 189.12 F (1,4), NO₂ (5), OMe (2) Lower steric bulk, swapped groups
1,5-Dichloro-3-methoxy-2-nitrobenzene 74672-01-8 C₇H₅Cl₂NO₃ 222.03 Cl (1,5), NO₂ (2), OMe (3) Higher molecular weight, Cl effects
2-Nitro-1,4-phenylenediamine 12880-1A C₆H₇N₃O₂ 153.13 NO₂ (2), NH₂ (1,4) High reactivity, unstable diamines

EWG = Electron-Withdrawing Group; OPr = Propoxy; OMe = Methoxy

Research Findings and Key Insights

  • Synthetic Routes : Reduction of nitro groups (e.g., using SnCl₂) is a common step for generating diamines, but stability issues necessitate immediate use of intermediates .
  • Substituent Effects :
    • Fluorine vs. Chlorine : Fluorine’s electronegativity enhances electronic effects but reduces steric hindrance compared to chlorine .
    • Nitro Position : Nitro at position 2 (meta to alkoxy) vs. position 5 (para to fluorine) alters regioselectivity in electrophilic substitution .
  • Applications :
    • Propoxy-containing compounds are favored in drug design for improved membrane permeability.
    • Chlorinated analogs (e.g., 1,5-dichloro derivatives) may excel in agrochemicals due to enhanced stability .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1,4-Difluoro-2-nitro-5-propoxybenzene in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Ensure local exhaust ventilation to avoid inhalation of dust or vapors. Install emergency eyewash stations and safety showers. Store the compound in a cool, dry area away from incompatible substances (e.g., strong oxidizers). Refer to Safety Data Sheets (SDS) for spill management, which recommends neutralization with inert absorbents and disposal via hazardous waste protocols .

Q. How can researchers synthesize this compound, and what intermediates are involved?

  • Methodological Answer : A plausible route involves nitration and alkoxylation of a difluorobenzene precursor. For example, nitro groups can be introduced via electrophilic aromatic substitution under controlled acidic conditions. Propoxy groups may be added using a nucleophilic substitution reaction with 1-bromopropane. Intermediates like 1,4-difluoro-2-nitrobenzene should be monitored via TLC (as in ) to track reaction progress. Post-synthesis purification may require column chromatography or recrystallization .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 19F^{19}\text{F} NMR to resolve fluorine environments and 1H^{1}\text{H} NMR to confirm propoxy chain integration.
  • IR : Identify nitro (1520–1350 cm1^{-1}) and ether (1250–1050 cm1^{-1}) functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) or GC-MS can verify molecular weight (C9_9H8_8F2_2NO3_3) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the nitro and propoxy groups in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions, highlighting the nitro group’s electrophilic nature and the propoxy group’s steric effects. Software like Gaussian or ORCA can simulate reaction pathways, such as nitro reduction (e.g., to an amine) or ether cleavage. Compare computed vibrational spectra with experimental IR data to validate models .

Q. What strategies optimize the reduction of the nitro group while preserving the fluorine substituents?

  • Methodological Answer : Catalytic hydrogenation (H2_2, Pd/C) risks defluorination. Alternative methods include:

  • Tin(II) chloride reduction : Use SnCl2_2·2H2_2O in ethanol under reflux (75°C, 5–7 hours), followed by alkaline workup to stabilize the amine product (as in ).
  • Zinc/Ammonium chloride : Mild conditions minimize side reactions. Monitor pH to prevent fluorine loss .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

  • Methodological Answer : Conduct accelerated stability studies using TGA/DSC to assess thermal degradation thresholds. Store in aprotic solvents (e.g., DMSO or acetonitrile) at –20°C to retard hydrolysis. Periodically analyze via HPLC to detect decomposition products like nitroso derivatives or fluorophenols .

Q. How can researchers resolve contradictions in synthetic yields reported across studies?

  • Methodological Answer : Systematically vary parameters (e.g., reaction time, catalyst loading) using Design of Experiments (DoE). Compare with literature protocols (e.g., ’s SnCl2_2 method) to identify critical factors like moisture sensitivity or competing side reactions. Replicate studies under inert atmospheres (N2_2/Ar) to isolate variables .

Q. What role does this compound play in designing fluorinated pharmaceuticals or materials?

  • Methodological Answer : The nitro group serves as a precursor for amines in drug intermediates (e.g., benzodiazepine analogs in ). Fluorine enhances metabolic stability and bioavailability. Explore applications in:

  • Fluorescent probes : Modify the nitro group to link with fluorophores (e.g., BODIPY derivatives in ).
  • Polymer chemistry : Incorporate into monomers for high-thermal-stability resins .

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